Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer
CAS No.: 54082-95-0
Cat. No.: VC3934215
Molecular Formula: C14H16Br2O8Re2
Molecular Weight: 844.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54082-95-0 |
|---|---|
| Molecular Formula | C14H16Br2O8Re2 |
| Molecular Weight | 844.49 g/mol |
| IUPAC Name | bromorhenium;carbon monoxide;oxolane |
| Standard InChI | InChI=1S/2C4H8O.6CO.2BrH.2Re/c2*1-2-4-5-3-1;6*1-2;;;;/h2*1-4H2;;;;;;;2*1H;;/q;;;;;;;;;;2*+1/p-2 |
| Standard InChI Key | GARJHXMUDDMPBU-UHFFFAOYSA-L |
| SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re] |
| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCOC1.C1CCOC1.Br[Re].Br[Re] |
Introduction
Chemical Structure and Bonding Characteristics
The defining feature of bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer is its dimeric configuration, where two rhenium centers are bridged by a direct metal-metal bond. This bond facilitates electron delocalization across the dimer, stabilizing the complex and enhancing its catalytic activity. Each rhenium atom is coordinated by three carbonyl ligands, one bromide ligand, and a tetrahydrofuran (THF) molecule, resulting in an 18-electron configuration that satisfies the metal’s valence requirements.
The THF ligands adopt a monodentate coordination mode, while the carbonyl groups contribute to the compound’s stability through strong π-backbonding interactions. This structural arrangement has been corroborated by spectroscopic and crystallographic analyses, though detailed diffraction data remain limited in publicly available literature.
Synthetic Applications in Organic Chemistry
Catalytic Insertion Reactions
Bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer serves as a catalyst for the insertion of acetylene derivatives into 1,3-dicarbonyl compounds. This reaction proceeds via a mechanism involving C-H bond activation at the α-position of the dicarbonyl substrate, followed by alkyne coordination and migratory insertion. The catalytic cycle culminates in the formation of five-membered rings, which are prevalent in natural products and pharmaceuticals.
Synthesis of Isobenzofuran Derivatives
The compound also catalyzes the reaction between aromatic ketimines and aldehydes to yield isobenzofuran derivatives. These heterocyclic structures are integral to materials science and drug development, underscoring the compound’s utility in constructing complex molecular architectures. The reaction’s selectivity for isobenzofurans over alternative products highlights the catalyst’s ability to control regiochemical outcomes.
Biological and Biochemical Implications
C-H Bond Activation in Biomolecules
The compound’s capacity to activate C-H bonds extends to biomolecular substrates, enabling site-selective modifications of aromatic amino acids and cofactors. This reactivity could pave the way for novel bioconjugation strategies, though in vivo applications require further investigation to address bioavailability and selectivity challenges.
Mechanistic Insights
The catalytic cycle of bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer involves three key steps:
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Substrate Coordination: The aromatic ketimine or aldehyde binds to the rhenium center, polarizing the C-H bond for activation.
-
Oxidative Addition: The polarized C-H bond undergoes cleavage, forming a rhenium-hydride intermediate.
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Reductive Elimination: The desired product (e.g., isobenzofuran) is released, regenerating the catalyst.
This mechanism is supported by kinetic studies and isotopic labeling experiments, though detailed mechanistic maps are scarce in open literature.
Data Tables
Table 1: Fundamental Properties of Bromotricarbonyl(tetrahydrofuran)rhenium(I) Dimer
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 844.49 g/mol |
| Primary Catalytic Function | C-H Bond Activation |
| Key Reaction Types | Acetylene Insertion, Heterocycle Synthesis |
Table 2: Comparative Analysis of Rhenium Catalysts
| Compound | Key Feature | Application Scope |
|---|---|---|
| Bromotricarbonyl(THF)rhenium(I) dimer | Metal-metal bond enhances delocalization | Organic synthesis, biochemistry |
| Pentacarbonylchlororhenium(I) | Monomeric structure | Photocatalysis |
| Dirhenium decacarbonyl | Bridged carbonyl ligands | Cluster synthesis |
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